molecular formula C23H20N4O3S B2713566 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394229-49-3

3-(4-methoxyphenyl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2713566
CAS No.: 394229-49-3
M. Wt: 432.5
InChI Key: XRDBNOGVYMFXQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole ring could be formed through a reaction such as a 1,3-dipolar cycloaddition or a condensation reaction. The methoxy, nitro, and phenyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is often reactive, and could undergo reactions such as reduction to an amine. The pyrazole ring might also participate in reactions, particularly at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Potential Research Applications of Complex Organic Molecules

Bioactive Compound Analysis

Research on compounds like "3-(4-methoxyphenyl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide" often focuses on their bioactive properties. For instance, studies on various organic compounds have explored their roles as biomarkers for investigating the impact of environmental factors like tobacco smoke on human health, highlighting the utility of urinary carcinogen metabolites as indicators for cancer research (Hecht, 2002).

Pharmacological Properties

Organic molecules with complex structures are frequently studied for their pharmacological properties. A review on osthole, a natural product, demonstrated its broad pharmacological actions, including neuroprotective and anticancer activities, which may parallel the potential applications of other complex organic compounds in alternative medicine (Zhang et al., 2015).

Environmental and Health Impacts

The study of synthetic compounds like methoxychlor provides insights into the environmental and health impacts of chemical exposure. Methoxychlor, a pesticide, showcases the intricate balance between utilizing chemicals for their intended benefits and managing their potential risks to human health and the environment (Cummings, 1997).

Therapeutic Applications

Pyrazoline derivatives, closely related to the compound , have been recognized for their wide range of therapeutic applications. Research has highlighted the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, emphasizing the importance of chemical synthesis in drug development (Shaaban et al., 2012).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. For example, it might bind to a particular protein and modulate its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. It would be important to handle it with appropriate safety precautions, particularly if it is reactive or toxic .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential applications. For example, if it has interesting biological activity, it could be studied as a potential pharmaceutical .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-20-12-10-16(11-13-20)21-15-22(17-6-5-9-19(14-17)27(28)29)26(25-21)23(31)24-18-7-3-2-4-8-18/h2-14,22H,15H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDBNOGVYMFXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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